1-(oxan-4-yl)-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea
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Overview
Description
1-(oxan-4-yl)-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea is a complex organic compound that features a unique combination of oxane, thiophene, and triazole moieties
Preparation Methods
The synthesis of 1-(oxan-4-yl)-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the oxane and thiophene derivatives, followed by the formation of the triazole ring through a cycloaddition reaction. The final step involves the coupling of these intermediates to form the desired urea compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(oxan-4-yl)-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens and nucleophiles.
Cyclization: The presence of multiple functional groups allows for cyclization reactions, leading to the formation of cyclic derivatives.
Scientific Research Applications
1-(oxan-4-yl)-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(oxan-4-yl)-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, it can interact with cellular receptors, triggering signaling pathways that result in specific cellular responses.
Comparison with Similar Compounds
1-(oxan-4-yl)-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea can be compared with other similar compounds, such as:
1-(oxan-4-yl)-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}thiourea: This compound features a thiourea group instead of a urea group, which may result in different chemical and biological properties.
1-(oxan-4-yl)-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate: The presence of a carbamate group can influence the reactivity and stability of the compound.
1-(oxan-4-yl)-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}amide: The amide group can alter the compound’s solubility and interaction with biological targets.
Properties
IUPAC Name |
1-(oxan-4-yl)-3-[(1-thiophen-2-yltriazol-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2S/c19-13(15-10-3-5-20-6-4-10)14-8-11-9-18(17-16-11)12-2-1-7-21-12/h1-2,7,9-10H,3-6,8H2,(H2,14,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLQAMKUMJSWFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NCC2=CN(N=N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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